molecular formula C8H13ClN2 B2632962 2-Propan-2-ylpyridin-4-amine;hydrochloride CAS No. 2416235-00-0

2-Propan-2-ylpyridin-4-amine;hydrochloride

Cat. No. B2632962
CAS RN: 2416235-00-0
M. Wt: 172.66
InChI Key: DMMLYMQQBZGHLO-UHFFFAOYSA-N
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Description

2-Propan-2-ylpyridin-4-amine;hydrochloride, also known as Ipafricept, is a receptor antagonist used in the treatment of several types of cancer like ovarian, colorectal, and pancreatic cancer. It has a molecular weight of 172.66 .


Molecular Structure Analysis

The IUPAC name of this compound is 2-isopropylpyridin-4-amine hydrochloride . The InChI code is 1S/C8H12N2.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3,(H2,9,10);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines and azo-based compounds, which are recalcitrant in nature. These processes can yield efficient degradation, with ozone showing high reactivity towards most amines, dyes, and pesticides. The degradation mechanisms vary, often involving the specific attack of oxidants on nitrogen atoms, highlighting the sensitivity of amines to pH and the diverse effects of process parameters such as initial concentration and treatment time. Cavitation has emerged as a promising pre-treatment method for cost reduction, while hybrid methods under optimized conditions offer synergistic effects for specific effluents (Bhat & Gogate, 2021).

Metal–Organic Frameworks (MOFs)

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, aim to prepare MOFs with high CO2 sorption capacity. These frameworks have shown promising applications in catalysis, highlighting the benefits of amino functionality towards potential uses. Their design considers electrostatic interactions, hydrophobic interactions, and sorbent morphology, demonstrating the versatility and efficacy of amine-functionalized MOFs in various applications (Lin, Kong, & Chen, 2016).

Sorption and Separation Technologies

Chitosan-based sorbents, due to their amine groups, have been explored for the adsorption and separation of metal ions and other contaminants. The interactions of metal ions with chitosan involve chelation on amine groups in near-neutral solutions or electrostatic attraction in acidic solutions. These interactions can be influenced by the presence of ligands and pH, affecting sorption performance and uptake mechanism. The versatility of chitosan allows it to be used in various forms for decontamination of effluents, recovery of valuable metals, and development of new materials or processes involving metal-loaded chitosan (Guibal, 2004).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

properties

IUPAC Name

2-propan-2-ylpyridin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRPEJZMVYZFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2416235-00-0
Record name 2-(propan-2-yl)pyridin-4-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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